molecular formula C14H13N3O2 B11587761 N'-[(2-methylbenzoyl)oxy]-4-pyridinecarboximidamide

N'-[(2-methylbenzoyl)oxy]-4-pyridinecarboximidamide

Cat. No.: B11587761
M. Wt: 255.27 g/mol
InChI Key: NGKVKOKDIWTSRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE typically involves the reaction of pyridin-4-ylamine with 2-methylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE can be compared with other similar compounds, such as:

The uniqueness of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-methylbenzoate

InChI

InChI=1S/C14H13N3O2/c1-10-4-2-3-5-12(10)14(18)19-17-13(15)11-6-8-16-9-7-11/h2-9H,1H3,(H2,15,17)

InChI Key

NGKVKOKDIWTSRZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C(/C2=CC=NC=C2)\N

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C(C2=CC=NC=C2)N

Origin of Product

United States

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